4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride
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Overview
Description
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 5-fluoro-2-methoxy-benzyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-methoxy-benzyl chloride and piperidine.
Reaction: The 5-fluoro-2-methoxy-benzyl chloride is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.
Formation of Hydrochloride Salt: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in an aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is not well-documented. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methoxy-benzyl)-piperidine hydrochloride
- 4-(5-Fluoro-benzyl)-piperidine hydrochloride
- 4-(5-Fluoro-2-methoxy-phenyl)-piperidine hydrochloride
Uniqueness
4-(5-Fluoro-2-methoxy-benzyl)-piperidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group on the benzyl ring. This combination of substituents can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
1170474-15-3 |
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Molecular Formula |
C13H19ClFNO |
Molecular Weight |
259.75 g/mol |
IUPAC Name |
4-[(5-fluoro-2-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-13-3-2-12(14)9-11(13)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChI Key |
CDGVWLAOKIAQKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2CCNCC2.Cl |
Origin of Product |
United States |
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